molecular formula C13H7BrFNO B8756228 8-Bromo-7-fluorodibenzo[B,F][1,4]oxazepine

8-Bromo-7-fluorodibenzo[B,F][1,4]oxazepine

Cat. No. B8756228
M. Wt: 292.10 g/mol
InChI Key: AGXQZQALYHLDNR-UHFFFAOYSA-N
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Patent
US07989442B2

Procedure details

To a solution of 2-[[(5-bromo-2,4-difluorophenyl)imino]methyl]phenol (14.5 g, 46.5 mmol) in DMSO (0.43 L), K2CO3 (12.8 g, 71.8 mmol) and 18-Crown-6 (145 mg, 0.55 mmol) were added. The resulting mixture was stirred at 140° C. for 2.5 h and then allowed to cool to ambient temperature. Water (0.6 L) was added and the product was collected by filtration, washed with water and dried under reduced pressure to yield the title compound (15.7 g, 100%) which was used without further purification. 1H-NMR (400 MHz, CDCl3) 6.93-6.96 (d, J=8.2, 1H), 7.10-7.14 (d, J=8.2, 1H), 7.23-7.28 (m, 1H), 7.34-7.37 (m, 1H), 7.46-7.51 (m, 1H), 7.55-7.57 (d, J=7.8, 1H), 8.47 (s, 1H). (m/z)=292+294 (M+H)−.
Name
2-[[(5-bromo-2,4-difluorophenyl)imino]methyl]phenol
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 L
Type
solvent
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.6 L
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5](F)=[C:6]([N:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[OH:16])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].O>CS(C)=O.C1OCCOCCOCCOCCOCCOC1>[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5]2[O:16][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[CH:9]=[N:8][C:6]=2[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
2-[[(5-bromo-2,4-difluorophenyl)imino]methyl]phenol
Quantity
14.5 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)N=CC1=C(C=CC=C1)O)F)F
Name
Quantity
12.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.43 L
Type
solvent
Smiles
CS(=O)C
Name
Quantity
145 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
0.6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 140° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC2=C(OC3=C(C=N2)C=CC=C3)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 115.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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